molecular formula C14H14F3N5 B12227649 2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B12227649
M. Wt: 309.29 g/mol
InChI Key: DRRVBAJSBYPCMT-UHFFFAOYSA-N
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Description

2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine.

    Introduction of the Pyridine Ring: The trifluoromethyl-substituted pyridine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: It is explored for its potential use as a fungicide or herbicide due to its unique chemical structure.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-substituted pyridine ring but lacks the azetidine and pyrimidine rings.

    Pyrimidinamine Derivatives: These compounds share the pyrimidine ring and may have similar biological activities.

Uniqueness

2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H14F3N5

Molecular Weight

309.29 g/mol

IUPAC Name

2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine

InChI

InChI=1S/C14H14F3N5/c1-9-18-5-3-12(20-9)21-11-7-22(8-11)13-6-10(2-4-19-13)14(15,16)17/h2-6,11H,7-8H2,1H3,(H,18,20,21)

InChI Key

DRRVBAJSBYPCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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